(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate
Description
(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate (CAS: 13818-44-5), also known as (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate, is a cyclic carbonate-containing methacrylate ester. Its molecular formula is C₈H₁₀O₅, and it features a 2-oxo-1,3-dioxolane (cyclic carbonate) group linked to a methacrylate moiety. This compound is primarily utilized in polymer chemistry, particularly in the synthesis of non-isocyanate polyurethanes (NIPUs) and functionalized polymers due to its dual reactivity: the cyclic carbonate group reacts with amines to form urethane linkages, while the methacrylate moiety enables radical polymerization .
Key applications include:
- Reactive extrusion processes: It serves as a biscyclic carbonate monomer for NIPUs, enabling thermoplastic processing with enhanced thermal stability compared to conventional polyurethanes .
- Copolymerization: Its vinyl group allows copolymerization with acrylates, itaconates, and other monomers, influencing polymer crosslinking behavior .
- Adhesive formulations: Polymers derived from this monomer are used in adhesives and coatings due to their post-polymerization reactivity with amines .
Structure
3D Structure
Properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(2)7(9)11-3-6-4-12-8(10)13-6/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHNBOYSZBWCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559441 | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122606-56-8 | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a catalytic amount of an acid. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves or orthoesters can also aid in the removal of water, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
The compound (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate (C8H12O5) is a versatile chemical with significant applications in various scientific fields. This article explores its applications, focusing on its role in organic synthesis, pharmaceuticals, and material science.
Chemical Properties and Structure
Chemical Formula: C8H12O5
Molecular Weight: 188.18 g/mol
Structure: The compound features a dioxolane ring and a methylpropanoate group, which contribute to its reactivity and utility in synthesis.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis . Its ability to undergo various chemical transformations makes it valuable in producing more complex molecules. The compound can be utilized in:
- Esterification Reactions: It can react with alcohols to form esters, which are important in the production of fragrances and flavors.
- Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions, allowing for the introduction of functional groups that enhance the compound's utility.
Pharmaceutical Applications
The pharmaceutical industry benefits from the compound's structural features, which allow it to act as a precursor for:
- Drug Development: The compound can be modified to create bioactive molecules that exhibit therapeutic properties.
- Synthesis of Antiviral Agents: Research indicates that derivatives of this compound may have potential as antiviral agents due to their ability to inhibit viral replication.
Material Science
In material science, this compound is explored for:
- Polymer Production: It can be polymerized to create new materials with desirable properties such as flexibility and durability.
- Coatings and Adhesives: The compound's reactivity allows it to be used in formulating coatings that provide protective layers on various surfaces.
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the modification of this compound to develop compounds with antiviral activity against specific viruses. The modifications involved altering the ester group to enhance bioavailability and efficacy.
Case Study 2: Polymer Development
Research focused on polymerizing the compound to create biodegradable plastics. The resulting materials showed promising mechanical properties and environmental benefits compared to traditional plastics.
Mechanism of Action
The mechanism by which (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate exerts its effects involves its ability to undergo various chemical transformations. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to other cyclic carbonate esters and related monomers. Key differences lie in reactivity, thermal stability, and copolymerization behavior.
Structural Analogues
Reactivity and Polymerization
- Reactivity with Diamines: The target compound reacts with diamines (e.g., 1,6-diaminohexane) to form polyhydroxyurethanes (PHUs). Its reactivity is comparable to Seb-bCC-ester but slower than Und-6DA-bisCC due to steric hindrance from the methacrylate group .
- Copolymerization Ratios :
Reactivity ratios (r₁, r₂) for copolymerization with styrene or methyl methacrylate differ significantly from analogues like (2-Oxo-1,3-dioxolan-4-yl)methyl acrylate , which exhibits higher Q values (1.24 vs. 0.85), indicating greater electron-withdrawing effects .
Thermal and UV Stability
- Thermal Crosslinking : Unlike (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate , which crosslinks under UV light, the target compound undergoes acid/base-catalyzed thermal crosslinking due to the 2-oxo group’s instability .
- Degradation : The cyclic carbonate moiety hydrolyzes under acidic conditions, a property shared with Seb-bCC-ester but absent in dimethyl-dioxolane derivatives .
Regulatory and Commercial Status
Biological Activity
The compound (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate is a derivative of dioxolane and has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological efficacy, supported by various studies and findings.
This compound is synthesized through various organic reactions that involve the formation of dioxolane rings. The synthesis typically includes the reaction of 2-methylpropanoic acid with appropriate dioxolane derivatives to yield the ester.
Antihypertensive Effects
Research has demonstrated that certain esters derived from (2-oxo-1,3-dioxolan-4-yl)methyl compounds exhibit significant antihypertensive properties. A study evaluated the antihypertensive activity of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters in spontaneously hypertensive rats. Results indicated that these esters effectively lowered blood pressure, suggesting their potential as prodrugs for methyldopa, an established antihypertensive agent .
The mechanism by which these compounds exert their effects involves conversion into active metabolites. For instance, the esters were shown to hydrolyze at physiological pH to yield methyldopa and other active species, contributing to their antihypertensive action. The hydrolysis rate varied between derivatives, affecting their bioavailability and therapeutic efficacy .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. However, chronic and subchronic toxicity data remain limited. Acute toxicity studies indicate that while some derivatives exhibit low toxicity levels, comprehensive evaluations are necessary to ascertain long-term safety .
Comparative Analysis
| Compound | Biological Activity | Mechanism | Toxicity |
|---|---|---|---|
| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl | Antihypertensive | Hydrolysis to methyldopa | Low acute toxicity |
| (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl | Antihypertensive | Hydrolysis to methyldopa | Limited data available |
Case Studies
A notable case study involved administering (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters to hypertensive rats. The results indicated a significant reduction in systolic blood pressure over a defined period. The study highlighted the importance of structural modifications in enhancing pharmacological activity and bioavailability of prodrugs .
Q & A
Q. Table 1: Comparative Reaction Conditions for Ester Synthesis
| Coupling Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| EDC·HCl | DMAP | DCM | 85 | 92 | |
| K₂CO₃ | None | Acetone | 78 | 88 |
What characterization techniques are most reliable for verifying the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks to the dioxolane ring (δ 4.0–5.0 ppm for protons, δ 60–70 ppm for carbons) and ester carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Validate ester C=O stretches (~1740 cm⁻¹) and dioxolane C-O-C (1250 cm⁻¹).
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Expected Signal Range | Diagnostic Feature | Reference |
|---|---|---|---|
| ¹H NMR | 4.2–4.5 ppm (dioxolane CH₂) | Integration ratio for substituents | |
| HRMS (ESI) | m/z calc. for C₈H₁₂O₅: 188.0684 | Adduct ions (e.g., [M+Na]⁺) |
How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Stability studies should assess:
- Temperature : Store at –20°C to prevent hydrolysis of the dioxolane ring .
- pH sensitivity : Avoid aqueous solutions with pH <5 or >8 to limit ester hydrolysis.
- Light exposure : Protect from UV light to prevent photodegradation.
What mechanistic pathways explain the reactivity of the dioxolane ring in this compound?
Methodological Answer:
Advanced studies combine experimental and computational methods:
- Acid-catalyzed ring-opening : The dioxolane undergoes hydrolysis to form diols, confirmed by LC-MS .
- Nucleophilic attack : DFT studies show electron-deficient carbonyl groups increase susceptibility to nucleophiles .
Q. Table 3: Computational Parameters for Reactivity Analysis
| Method | Basis Set | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Charge density on dioxolane O atoms |
How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to identify equilibrium states.
- Impurity interference : Compare HRMS with theoretical isotopic patterns .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
What role does computational modeling play in validating the stereochemistry of this compound?
Methodological Answer:
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to confirm stereochemistry .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to infer conformational stability .
Q. Table 4: Comparison of Experimental vs. Calculated NMR Shifts
| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| C=O (ester) | 170.2 | 169.8 | 0.4 |
| Dioxolane C-O | 68.5 | 68.1 | 0.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
